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Compound of Interest

Compound Name: Fichtelite

Cat. No.: B1623743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Fichtelite, a saturated tetracyclic

diterpenoid, and its key unsaturated precursors, abietic acid and retene. This document

summarizes their physicochemical properties, outlines the experimental basis for their

interconversion, and presents comparative spectroscopic data to aid in their identification and

differentiation.

Introduction
Fichtelite (C₁₉H₃₄) is a rare, naturally occurring saturated hydrocarbon found in fossilized

wood, particularly in peat bogs.[1][2] Its structure, (dimethyl)(isopropyl)perhydrophenanthrene,

is derived from the diagenesis of diterpenoid resin acids produced by coniferous trees.[3]

Understanding the relationship between Fichtelite and its unsaturated precursors is crucial for

geochemical studies, biomarker research, and for synthetic chemists working with complex

polycyclic frameworks. The primary unsaturated precursors in this diagenetic pathway are

abietic acid (C₂₀H₃₀O₂), a major component of rosin, and retene (C₁₈H₁₈), an aromatic

hydrocarbon formed through the degradation of abietic acid.

Physicochemical Properties
The following table summarizes the key physicochemical properties of Fichtelite, retene, and

abietic acid, providing a clear basis for comparison.
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Property Fichtelite Retene Abietic Acid

Chemical Formula C₁₉H₃₄[1] C₁₈H₁₈ C₂₀H₃₀O₂

Molar Mass ( g/mol ) 262.5[4] 234.34 302.45

Appearance
Colorless, white, or

pale yellow crystals[1]
Beige flakes or plates

Yellowish resinous

powder or crystals

Melting Point (°C) 44.2 - 46.1 98.5 172 - 175

Boiling Point (°C) - 390 250 (at 9 mmHg)

Solubility in Water Insoluble Insoluble[5] Insoluble

Solubility in Organic

Solvents
Soluble

Readily soluble in

warm ether and hot

glacial acetic acid[5]

Soluble in alcohols,

acetone, and ethers

Mohs Hardness 1[1] - -

Specific Gravity 1.032[1] - -

Diagenetic and Synthetic Pathways
The transformation of abietic acid to Fichtelite is a natural process occurring over geological

timescales, involving decarboxylation, aromatization, and finally, hydrogenation. This pathway

can be conceptually replicated in a laboratory setting.

Diagenetic Pathway
The widely accepted diagenetic pathway involves the initial transformation of abietic acid into

retene through processes of decarboxylation and dehydrogenation under heat and pressure in

sedimentary environments. Subsequent hydrogenation of retene leads to the fully saturated

Fichtelite.

Abietic Acid
(C₂₀H₃₀O₂)

Retene
(C₁₈H₁₈)

Decarboxylation &
Aromatization Fichtelite

(C₁₉H₃₄)
Hydrogenation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://en.wikipedia.org/wiki/Fichtelite
https://pubchem.ncbi.nlm.nih.gov/compound/Fichtelite
https://en.wikipedia.org/wiki/Fichtelite
https://pubchem.ncbi.nlm.nih.gov/compound/Retene
https://pubchem.ncbi.nlm.nih.gov/compound/Retene
https://en.wikipedia.org/wiki/Fichtelite
https://en.wikipedia.org/wiki/Fichtelite
https://www.benchchem.com/product/b1623743?utm_src=pdf-body
https://www.benchchem.com/product/b1623743?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Diagenetic pathway from Abietic Acid to Fichtelite.

Experimental Protocols
Synthesis of Fichtelite from an Abietic Acid Derivative

A stereoselective synthesis of Fichtelite from abietic acid has been reported, proceeding

through an intermediate diene.[3][6] The final step of this synthesis, the hydrogenation of the

unsaturated precursor, provides a practical experimental protocol.

Protocol: Catalytic Hydrogenation of 19-nor-4(18)-abietene to Fichtelite[6]

Preparation of the Catalyst and Substrate: A portion of the diene mixture (e.g., 1.30 g) is

dissolved in glacial acetic acid (70 ml). Platinum oxide (325 mg) is added as the catalyst.

Hydrogenation: The mixture is subjected to hydrogenation at atmospheric pressure. The

reaction progress is monitored by the uptake of hydrogen, which typically ceases after

approximately 20-35 minutes.

Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate and washings

are combined.

Isolation and Purification: The solvent is removed, and the resulting crude product is purified,

for example, by recrystallization, to yield Fichtelite. The identity and purity of the synthetic

Fichtelite can be confirmed by comparing its melting point and chromatographic behavior

with that of the natural material.

Comparative Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification of Fichtelite and its

precursors. Below is a summary of available Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.
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¹H NMR Spectral Data (Chemical Shifts, δ in ppm)

Compound Key Proton Signals

Fichtelite Complex aliphatic region (approx. 0.8-2.0 ppm)

Retene

Aromatic protons (approx. 7.4-8.5 ppm),

Isopropyl methyls (doublet, ~1.4 ppm), Aromatic

methyl (~2.7 ppm)[5]

Abietic Acid

Vinylic protons (~5.4 and 5.8 ppm), Carboxylic

acid proton (broad, ~12.0 ppm), Methyl groups

(singlets, ~0.8-1.2 ppm)

¹³C NMR Spectral Data (Chemical Shifts, δ in ppm)

Compound Key Carbon Signals

Fichtelite Aliphatic carbons (approx. 15-60 ppm)[4]

Retene

Aromatic carbons (approx. 124-136 ppm),

Isopropyl carbons (~24, 34 ppm), Methyl carbon

(~22 ppm)[5]

Abietic Acid

Carboxyl carbon (~185 ppm), Vinylic carbons

(~120-146 ppm), Aliphatic carbons (approx. 15-

50 ppm)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Fichtelite 262 (M⁺) 247 (M-CH₃)⁺, 191, 109[4]

Retene 234 (M⁺) 219 (M-CH₃)⁺[7]

Abietic Acid 302 (M⁺) 257, 241
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Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of Fichtelite
and its precursors.
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Workflow for the comparative study of Fichtelite and its precursors.
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Fichtelite, retene, and abietic acid represent a fascinating series of related natural products,

illustrating a clear diagenetic and synthetic progression from a highly functionalized,

unsaturated diterpenoid resin acid to a fully saturated hydrocarbon. Their distinct

physicochemical properties and spectroscopic signatures, as detailed in this guide, provide a

robust framework for their identification, differentiation, and further study. The provided

experimental protocol for the hydrogenation of a retene-like precursor offers a tangible method

for researchers to explore this transformation in a laboratory setting. This comparative guide

serves as a valuable resource for professionals in geochemistry, natural product synthesis, and

drug development who may encounter or work with these intriguing molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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